molecular formula C4H4F2N4O2 B11729260 1-(Difluoromethyl)-3-nitro-1H-pyrazol-4-amine

1-(Difluoromethyl)-3-nitro-1H-pyrazol-4-amine

Cat. No.: B11729260
M. Wt: 178.10 g/mol
InChI Key: NSSIBGQTTBIJIZ-UHFFFAOYSA-N
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Description

1-(Difluoromethyl)-3-nitro-1H-pyrazol-4-amine is a compound of significant interest in various fields of scientific research. This compound features a pyrazole ring substituted with a difluoromethyl group and a nitro group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Difluoromethyl)-3-nitro-1H-pyrazol-4-amine typically involves the difluoromethylation of a pyrazole precursor. One common method is the reaction of 1H-pyrazole with difluoromethylating agents such as difluoromethyl bromide under basic conditions . The nitro group can be introduced via nitration reactions using nitric acid or other nitrating agents .

Industrial Production Methods: Industrial production of this compound may involve continuous flow chemistry techniques to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions can optimize the production process .

Chemical Reactions Analysis

Types of Reactions: 1-(Difluoromethyl)-3-nitro-1H-pyrazol-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

    Reduction: 1-(Difluoromethyl)-3-amino-1H-pyrazol-4-amine.

    Substitution: Various substituted pyrazoles depending on the nucleophile used.

Comparison with Similar Compounds

Uniqueness: 1-(Difluoromethyl)-3-nitro-1H-pyrazol-4-amine is unique due to the presence of both the difluoromethyl and nitro groups, which confer distinct chemical reactivity and biological activity. The difluoromethyl group enhances lipophilicity and metabolic stability, while the nitro group contributes to its electron-withdrawing properties, making it a versatile compound for various applications .

Properties

Molecular Formula

C4H4F2N4O2

Molecular Weight

178.10 g/mol

IUPAC Name

1-(difluoromethyl)-3-nitropyrazol-4-amine

InChI

InChI=1S/C4H4F2N4O2/c5-4(6)9-1-2(7)3(8-9)10(11)12/h1,4H,7H2

InChI Key

NSSIBGQTTBIJIZ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=NN1C(F)F)[N+](=O)[O-])N

Origin of Product

United States

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